2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
The compound contains several functional groups, including a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group, an azetidin-3-yl group, and a cyclopenta[c]pyridazin-3-one group . The 2,3-dihydro-1,4-benzodioxine group is a type of benzodioxan, which are chemical compounds with the molecular formula C8H8O2 . The azetidin-3-yl group is a type of azetidine, which is a three-membered heterocyclic compound. The cyclopenta[c]pyridazin-3-one group is a type of pyridazine, which is a six-membered heterocyclic compound with two nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,3-dihydro-1,4-benzodioxine group would likely contribute to the aromaticity of the compound, while the azetidin-3-yl and cyclopenta[c]pyridazin-3-one groups would introduce additional ring structures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Antibacterial Applications
Research on novel heterocyclic compounds, including those with sulfonamido moieties, demonstrates their potential as antibacterial agents. Azab et al. (2013) synthesized various pyran, pyridine, and pyridazine derivatives, showing significant antibacterial activities, suggesting potential applications in developing new antibiotics (Azab, Youssef, & El‐Bordany, 2013).
Antitumor and Anticancer Properties
The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, as explored by Hafez et al. (2017), revealed potent antitumor and antibacterial properties. Some compounds showed higher activity against liver, colon, and lung cancer cell lines than standard drugs, indicating the relevance of such heterocyclic compounds in cancer research (Hafez, Alsalamah, & El-Gazzar, 2017).
Anti-inflammatory Applications
Studies on the synthesis and biological evaluation of indolyl azetidinones and related compounds indicate significant anti-inflammatory activity. Kalsi et al. (1990) explored azetidinones obtained through specific synthetic pathways, finding some compounds with promising anti-inflammatory properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19-8-14-2-1-3-16(14)20-22(19)12-13-10-21(11-13)28(24,25)15-4-5-17-18(9-15)27-7-6-26-17/h4-5,8-9,13H,1-3,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNUUIGUMFFGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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